tert-Butyl 1H-indazole-7-carboxylate
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Overview
Description
tert-Butyl 1H-indazole-7-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-indazole-7-carboxylate typically involves the reaction of 1H-indazole-7-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. This reaction is often carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1H-indazole-7-carboxylic acid.
Reduction: 1H-indazole-7-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 1H-indazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of tert-Butyl 1H-indazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-indazole-7-carboxylic acid
- tert-Butyl 1H-indazole-3-carboxylate
- 1H-indazole-3-carboxylic acid
Comparison: tert-Butyl 1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-indazole-7-carboxylic acid, the tert-butyl ester group makes it more lipophilic, potentially enhancing its ability to cross cell membranes .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl 1H-indazole-7-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-4-5-8-7-13-14-10(8)9/h4-7H,1-3H3,(H,13,14) |
InChI Key |
XBPFDDOKJSEQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1NN=C2 |
Origin of Product |
United States |
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